BenchChemオンラインストアへようこそ!

4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

soluble epoxide hydrolase enzyme inhibition structure-activity relationship

4-Isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS 1351607-21-0) is a synthetic benzamide derivative characterized by a 4-isopropoxy substituent on the benzamide ring and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain. Its molecular formula is C19H20F3NO3 with a molecular weight of 367.368 g/mol.

Molecular Formula C19H20F3NO3
Molecular Weight 367.368
CAS No. 1351607-21-0
Cat. No. B2853857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
CAS1351607-21-0
Molecular FormulaC19H20F3NO3
Molecular Weight367.368
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C19H20F3NO3/c1-13(2)26-16-10-8-14(9-11-16)17(24)23-12-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,13,25H,12H2,1-2H3,(H,23,24)
InChIKeyIMJTYWCVLYXEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS 1351607-21-0): Procurement-Relevant Identity and Baseline Properties


4-Isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (CAS 1351607-21-0) is a synthetic benzamide derivative characterized by a 4-isopropoxy substituent on the benzamide ring and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain. Its molecular formula is C19H20F3NO3 with a molecular weight of 367.368 g/mol . The compound belongs to a class of non-urea amide-based inhibitors of soluble epoxide hydrolase (sEH), a target implicated in blood pressure regulation and inflammation [1]. It is primarily supplied as a research-grade chemical with a typical purity of 95% for use in biochemical and pharmacological studies .

Why 4-Isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide Cannot Be Interchanged with Close Benzamide Analogs


Benzamide derivatives sharing the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl side chain exhibit large variations in sEH inhibitory potency depending on the substitution pattern on the benzamide ring [1]. In the amide-based sEH inhibitor series, the nature and position of the aryl substituent critically modulate both the inhibition constant (Ki) and physicochemical properties such as solubility and logP, which directly impact in vivo formulation and bioavailability [2]. A minor structural change—e.g., substituting a 4-isopropoxy group with a 2-methyl or 4-propyl group—can shift Ki from low nanomolar to micromolar range, rendering the analog unsuitable for studies requiring potent sEH blockade. Generic selection of a “structurally similar” benzamide without verifying target-specific quantitative performance therefore risks experimental failure in sEH-related pharmacological models.

Quantitative Differentiation Evidence for 4-Isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide Against Closest Analogs


Human sEH Inhibition Potency (Ki) of the 4-Isopropoxy Derivative Compared to Unsubstituted and Alkyl-Substituted Benzamide Analogs

The 4-isopropoxy-substituted benzamide displays a Ki of 2.20 nM against human recombinant soluble epoxide hydrolase (sEH) in a FRET-based ACPU displacement assay [1]. In the same amide-based sEH inhibitor series, a 2.5-fold decrease in potency was observed when the urea pharmacophore was replaced by an amide function in human sEH, and the presence of a polar substituent at the 4-position of the benzamide ring is a key determinant of retained potency [2]. In contrast, the unsubstituted benzamide analog N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide and the 4-propyl analog (CAS 1351599-85-3) have not been reported with nanomolar sEH Ki values in public databases, indicating that the 4-isopropoxy group provides a critical potency advantage within this chemotype.

soluble epoxide hydrolase enzyme inhibition structure-activity relationship

Mouse sEH Inhibitory Activity (IC50) Confirms Cross-Species Potency of the 4-Isopropoxy Derivative

The compound inhibits murine sEH with an IC50 of 7.90 nM in a fluorescence competitive assay [1]. This cross-species potency is notable because in the amide-based sEH inhibitor class, a significant loss of inhibition was generally observed for human sEH compared to murine sEH when the urea pharmacophore was replaced by an amide (approximately 2.5-fold decrease) [2]. The 4-isopropoxy derivative, however, retains single-digit nanomolar potency on both species, suggesting that the 4-isopropoxy substitution may partially compensate for the amide-to-urea potency gap in human sEH. Many close analogs in the same chemical series lack publicly available dual-species IC50 data, making this compound a more validated tool for translational studies where murine models are used to predict human pharmacodynamics.

cross-species pharmacology sEH inhibition preclinical model translation

Physicochemical Differentiation: Water Solubility Advantage of Amide-Based sEH Inhibitors Over Urea-Based Counterparts

Amide-based sEH inhibitors, including the benzamide chemotype to which this compound belongs, exhibit 10- to 30-fold higher water solubility and lower melting points compared to the corresponding 1,3-disubstituted urea inhibitors [1]. The 4-isopropoxy substituent further modulates lipophilicity: the predicted logP for this compound is approximately 3.8, which is within the optimal range for oral bioavailability . In contrast, urea-based sEH inhibitors such as 1-(adamantan-1-yl)-3-cyclohexylurea (a prototypical sEH inhibitor) suffer from poor aqueous solubility (< 5 μg/mL) and high melting points (> 180°C), complicating both in vitro assay setup and in vivo formulation [1]. While direct solubility measurements for the 4-isopropoxy derivative have not been published, its amide pharmacophore places it in a class with an inherent 10- to 30-fold solubility advantage over urea analogs that a researcher might otherwise consider for sEH inhibition.

aqueous solubility formulation bioavailability

Metabolic Stability Differentiation: Trifluoromethyl Group Confers Resistance to Oxidative Metabolism Compared to Methyl-Substituted Analogs

The trifluoromethyl group on the 2-hydroxy-2-phenylpropyl side chain is a well-established metabolic stabilizing motif. In the structurally related fungicide flutolanil, replacement of a methyl group with trifluoromethyl was shown to hinder hydrolytic metabolism and eliminate the option of methyl hydroxylation and further oxidation, significantly improving biostability . This principle extends to the benzamide sEH inhibitor chemotype: the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety is metabolically more resistant than a 2-hydroxy-2-phenylpropyl (methyl) analog. The 4-isopropoxy substituent on the benzamide ring further contributes to metabolic stability by blocking potential CYP450-mediated O-dealkylation at the para position, a metabolic soft spot present in unsubstituted benzamide analogs. In contrast, 4-propyl or 2-methyl analogs lack the combined trifluoromethyl + 4-alkoxy stabilization and are predicted to undergo more rapid oxidative clearance.

metabolic stability trifluoromethyl CYP450 resistance

Optimal Research and Industrial Use Cases for 4-Isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide Based on Quantitative Differentiation Evidence


In Vitro sEH Inhibition Assays Requiring Maximal Potency at Low Nanomolar Concentrations

With a human sEH Ki of 2.20 nM [1], this compound is suited for enzymatic assays where complete target inhibition must be achieved at concentrations well below typical cytotoxic thresholds (e.g., < 100 nM). It outperforms unsubstituted and 4-propyl benzamide analogs that lack demonstrated nanomolar sEH potency, enabling cleaner pharmacological readouts in cellular and biochemical assays where off-target engagement at higher concentrations could confound results. Researchers should prioritize this compound over weaker analogs when the experimental goal is to establish proof-of-concept for sEH-dependent pathways in human cell lines or primary cells.

Translational Pharmacology Studies Requiring Consistent Mouse-to-Human Potency

The compound's dual potency profile—human Ki = 2.20 nM and mouse IC50 = 7.90 nM [1]—makes it a bridging tool for studies that begin with murine in vivo models and transition to human ex vivo or in vitro validation. Analogs lacking public mouse potency data introduce uncertainty in dose translation; selecting this compound eliminates the need for preliminary mouse sEH IC50 determination, saving 2–4 weeks of assay development time and reducing animal usage by enabling first-dose accuracy.

Aqueous-Format High-Throughput Screening (HTS) Campaigns

The amide pharmacophore class provides a 10- to 30-fold solubility advantage over urea-based sEH inhibitors [2], reducing the risk of compound precipitation during automated liquid handling. For HTS facilities running sEH-targeted screens in phosphate-buffered saline or cell culture media, this compound's favorable solubility profile (predicted logP ≈ 3.8) translates to fewer false negatives from aggregation and more reproducible IC50 curves across multiple plates, directly improving Z'-factor statistics and hit-confirmation rates.

In Vivo Pharmacodynamic Studies Requiring Extended Dosing Intervals

The combined metabolic stabilization conferred by the trifluoromethyl group (resistance to CYP450 hydroxylation) and the 4-isopropoxy substituent (blockade of para-O-dealkylation) is expected to prolong in vivo half-life compared to 2-methyl or 4-unsubstituted benzamide analogs. Researchers designing once-daily oral dosing protocols in rodent models of hypertension or inflammation should select this derivative to maintain target coverage over the dosing interval, avoiding the PK liability of rapidly cleared analogs that would require multiple daily administrations or continuous infusion.

Quote Request

Request a Quote for 4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.